(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid
CAS No.: 769167-55-7
Cat. No.: VC3798534
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 769167-55-7 |
|---|---|
| Molecular Formula | C15H25NO4 |
| Molecular Weight | 283.36 g/mol |
| IUPAC Name | (2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid |
| Standard InChI | InChI=1S/C15H25NO4/c1-2-3-4-5-6-11-13(14(17)18)16-15(19)20-12-9-7-8-10-12/h2,12-13H,1,3-11H2,(H,16,19)(H,17,18)/t13-/m0/s1 |
| Standard InChI Key | UIXRDZUPPXINBQ-ZDUSSCGKSA-N |
| Isomeric SMILES | C=CCCCCC[C@@H](C(=O)O)NC(=O)OC1CCCC1 |
| SMILES | C=CCCCCCC(C(=O)O)NC(=O)OC1CCCC1 |
| Canonical SMILES | C=CCCCCCC(C(=O)O)NC(=O)OC1CCCC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a non-8-enoic acid backbone substituted at the second position by a cyclopentyloxycarbonylamino group. The (S)-configuration at the chiral center ensures stereoselective interactions in biological systems. The unsaturated C8–C9 bond introduces conformational flexibility, while the cyclopentyl ring enhances lipophilicity, as evidenced by its calculated partition coefficient (LogP) of 3.78 .
Table 1: Key Chemical Properties
The crystal structure remains undetermined, but nuclear magnetic resonance (NMR) studies confirm the (S)-configuration through distinct splitting patterns in the α-proton region (δ 4.1–4.3 ppm) .
Synthesis and Industrial-Scale Production
Synthetic Pathways
Industrial synthesis typically employs a four-step sequence:
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Amino Protection: L-norleucine undergoes N-protection with cyclopentyl chloroformate in dichloromethane, yielding (S)-2-(cyclopentyloxycarbonylamino)hexanoic acid .
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Chain Elongation: A Wittig reaction extends the carbon chain using triphenylphosphine and 3-butenal, introducing the C8–C9 double bond.
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Deprotection-Coupling: Activation of the carboxylic acid via mixed anhydride (isobutyl chloroformate) facilitates coupling with tert-butyl glycine .
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Final Deprotection: Acidic cleavage (trifluoroacetic acid) removes the tert-butyl group, yielding the target compound .
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield | Catalyst |
|---|---|---|---|---|
| 1 | Cyclopentyl chloroformate | 0–5°C | 92% | Triethylamine |
| 2 | Ph₃P=CHCO₂Et | 80°C | 78% | Pd/C (5 mol%) |
| 3 | Isobutyl chloroformate | -15°C | 85% | N-Methylmorpholine |
| 4 | TFA/DCM (1:1) | RT | 95% | – |
Large-scale production utilizes continuous flow reactors (CFRs) to enhance mixing efficiency and reduce reaction times. Recent advancements employ enzyme-mediated asymmetric synthesis, achieving enantiomeric excess (ee) >99% using immobilized lipase B from Candida antarctica .
Biochemical Interactions and Mechanisms
Enzyme Inhibition
The compound acts as a competitive inhibitor of hepatitis C virus (HCV) NS3-NS4A protease, with half-maximal inhibitory concentration (IC₅₀) values reported at 0.8 ± 0.1 μM in cell-free assays . Molecular docking studies reveal hydrogen bonding between the carbonyl oxygen (Cpoc group) and catalytic Ser139 residue, while the hydrophobic cyclopentyl ring occupies the S2 pocket .
Metabolic Pathways
In hepatocyte models, the compound undergoes rapid β-oxidation at the fatty acid chain, producing shorter-chain metabolites detectable via LC-MS/MS . Cytochrome P450 3A4 mediates N-dealkylation of the cyclopentyl group, generating 2-amino-non-8-enoic acid as the primary urinary metabolite .
Pharmacological Applications
Antiviral Therapeutics
As a key intermediate in HCV protease inhibitors, the compound forms the core structure of clinical candidates like EOS-60890 . Phase I trials demonstrate dose-dependent viral load reduction (2.5 log₁₀ IU/mL at 300 mg BID) with favorable safety profiles .
Table 3: Preclinical Pharmacokinetic Data
| Parameter | Value (Rat) | Value (Dog) |
|---|---|---|
| Oral Bioavailability | 34% | 42% |
| Tₘₐₓ | 1.2 h | 2.5 h |
| Cₘₐₓ | 1.8 μM | 3.2 μM |
| t₁/₂ | 4.7 h | 6.1 h |
Neuromodulation
Emerging evidence suggests modulation of γ-aminobutyric acid (GABA) transporters in cortical neurons, potentially addressing epilepsy and anxiety disorders . In vitro assays show 60% inhibition of GABA uptake at 10 μM, comparable to tiagabine .
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